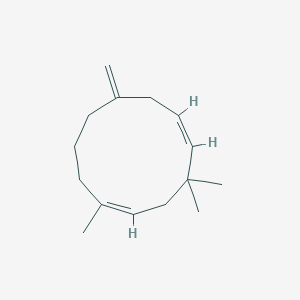
Obliquin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of obliquin involves several steps. One of the primary methods includes the etherification of 6,7-dihydroxycoumarin with 3,3-dimethylallyl bromide, resulting in 6-hydroxy-7-(3,3-dimethylallyloxy)coumarin . This compound is identical to the natural coumarin, prenyletin. Further epoxidation of prenyletin acetate produces an oxide, which is then transformed into the acetate of oxobutoxycoumarin and subsequently hydrolyzed to form a hemiketal
Chemical Reactions Analysis
Obliquin undergoes various chemical reactions, including:
Oxidation: Epoxidation of prenyletin acetate to form an oxide.
Reduction: Alkaline hydrolysis of the oxide leads to the formation of racemic alcohol.
Substitution: Etherification of 6,7-dihydroxycoumarin with 3,3-dimethylallyl bromide.
Common reagents used in these reactions include hydrobromic acid, sodium iodide, and dimethyl sulphoxide . Major products formed from these reactions include hydrobromide, hemiketal, and racemic alcohol .
Scientific Research Applications
Obliquin has several scientific research applications:
Mechanism of Action
The exact mechanism of action of obliquin is not well-documentedFor instance, they may inhibit enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Obliquin is unique due to its specific phenylated coumarin structure. Similar compounds include:
Prenyletin: A natural coumarin identical to one of the intermediates in this compound synthesis.
6,7-Dihydroxycoumarin: A precursor in the synthesis of this compound.
Oxobutoxycoumarin: Another intermediate in the synthesis of this compound.
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(2S)-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one |
InChI |
InChI=1S/C14H12O4/c1-8(2)13-7-16-11-6-10-9(5-12(11)17-13)3-4-14(15)18-10/h3-6,13H,1,7H2,2H3/t13-/m1/s1 |
InChI Key |
DUECABXXAMFFBH-CYBMUJFWSA-N |
SMILES |
CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |
Isomeric SMILES |
CC(=C)[C@H]1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |
Canonical SMILES |
CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B94301.png)











